N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide
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Description
“N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide” is a complex organic compound. It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and/or analgesic activity . It also seems to incorporate elements of 1,3,4-thiadiazole and sulfonamide structures .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions are common in the synthesis of organic compounds and are well-understood by chemists.Scientific Research Applications
Antimicrobial and Antifungal Activities
A significant area of research on N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide and related compounds involves their antimicrobial and antifungal properties. Studies have shown that derivatives of this compound exhibit potent antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, Padmavathi et al. (2011) synthesized a new class of amido-linked bis-heterocycles, including chlorosubstituted imidazolyl cinnamamide derivatives, which displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum (Padmavathi et al., 2011). Similarly, other studies have synthesized and evaluated the antimicrobial activities of various 2-substituted imidazole derivatives, highlighting the potential of these compounds in treating microbial infections (Salman et al., 2015).
Synthetic Methodologies
Research into this compound has also contributed to advancements in synthetic methodologies. The synthesis of related imidazole compounds involves innovative techniques that may be applied to other chemical syntheses. For example, Kudzma and Turnbull (1991) reported an efficient synthesis of a related α2-adrenergic agonist medetomidine, demonstrating the versatility of imidazole derivatives in synthesizing bioactive molecules (Kudzma & Turnbull, 1991).
Corrosion Inhibition
Another application area is corrosion inhibition, where derivatives of this compound have been explored for their potential to protect metals against corrosion. Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting the compound's utility in industrial applications (Zhang et al., 2015).
Properties
IUPAC Name |
(E)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-17-9-7-16(8-10-17)18-14-23-20(24-18)26-13-12-22-19(25)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,25)(H,23,24)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJLROHTJZXGPJ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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